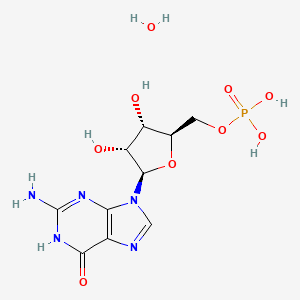

Guanosine 5'-monophosphate hydrate

Description

Significance of Guanosine (B1672433) 5'-Monophosphate as a Central Purine (B94841) Nucleotide in Cellular Biochemistry

Guanosine 5'-monophosphate is a cornerstone of cellular biochemistry, primarily serving as a monomeric unit in the synthesis of ribonucleic acid (RNA). wikipedia.orgbiosynth.com Through phosphorylation, GMP is converted to guanosine triphosphate (GTP), which is then incorporated into growing RNA chains by RNA polymerases. sigmaaldrich.comcaymanchem.com Beyond its role as a building block for nucleic acids, GMP and its derivatives are integral to numerous other cellular functions.

Guanine (B1146940) nucleotides, including GMP, GDP, and GTP, are key players in cell signaling, acting as regulators of various biochemical pathways. nih.govmdpi.com For instance, the cyclic form of GMP, cyclic guanosine monophosphate (cGMP), functions as a crucial second messenger molecule, mediating a wide range of physiological responses such as vasodilation, retinal phototransduction, and neurotransmission. nih.govwikipedia.org The conversion of GTP to cGMP is catalyzed by the enzyme guanylate cyclase. nih.govwikipedia.org

Furthermore, GMP is involved in energy metabolism. The deamination of GMP to inosine (B1671953) monophosphate (IMP) is an irreversible reaction that plays a role in the purine salvage pathway, a critical process for maintaining the balance of purine nucleotides within the cell. drugbank.com

Overview of Guanosine 5'-Monophosphate Hydrate's Integral Role in Nucleotide Homeostasis

Nucleotide homeostasis, the maintenance of a stable pool of nucleotides, is essential for normal cellular function. Guanosine 5'-monophosphate is central to this delicate balance. nih.gov The intracellular levels of GMP are tightly regulated through a complex interplay of synthesis and degradation pathways. mdpi.com

The de novo synthesis of GMP begins with D-ribose 5'-phosphate and involves a series of enzymatic steps to construct the purine ring. wikipedia.org Alternatively, GMP can be generated through the salvage pathway, which recycles purine bases from the breakdown of nucleic acids. researchgate.net The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) plays a key role in this process by converting guanine to GMP. researchgate.net

Conversely, the degradation of guanine nucleotides involves their sequential dephosphorylation to guanosine, which is then further metabolized. nih.govmdpi.com The balance between these synthetic and catabolic pathways ensures that the cell has an adequate supply of GMP for its various needs without accumulating toxic levels of purine intermediates. In plants, the entry of guanylates into the catabolic pathway is initiated by an unidentified GMP phosphatase, highlighting the importance of this process in maintaining purine nucleotide homeostasis. nih.gov

Historical Context of Guanosine 5'-Monophosphate Discovery and Elucidation of its Metabolic Functions

The discovery of guanosine and its phosphorylated derivatives dates back to the early 20th century. In 1910, the gel-forming properties of guanosine 5'-monophosphate under acidic conditions were first observed. nih.gov However, it took several decades for the structural and functional significance of GMP to be fully appreciated.

Subsequent research, particularly in the mid-20th century, elucidated the central role of GMP in nucleic acid synthesis and cellular metabolism. The discovery of its involvement in RNA structure and the identification of its role in various enzymatic reactions solidified its importance in biochemistry. caymanchem.com The intricate details of GMP's metabolic pathways, including its de novo synthesis and salvage, were gradually unraveled through the diligent work of numerous scientists.

The study of GMP and its derivatives continues to be an active area of research. For example, recent studies have focused on the neuroprotective properties of guanosine and its potential therapeutic applications in neurological disorders. mdpi.com Furthermore, the role of cGMP in signaling pathways remains a subject of intense investigation, with new discoveries continually expanding our understanding of its diverse functions. wikipedia.org

Chemical and Physical Properties of Guanosine 5'-Monophosphate Hydrate (B1144303)

| Property | Value | Source |

| Molecular Formula | C10H16N5O9P | keyorganics.net |

| Molecular Weight | 363.22 g/mol | scbt.com |

| CAS Number | 85-32-5 | wikipedia.orgkeyorganics.netscbt.com |

| Appearance | Odourless, colourless or white crystals or white crystalline powder | |

| Solubility | Slightly soluble in water |

Synonyms for Guanosine 5'-Monophosphate

| Synonym | Source |

| 5'-Guanylic Acid | wikipedia.org |

| 5'-GMP | |

| GMP | |

| Guanidine Monophosphate | nih.gov |

| Guanosine 5'-Phosphate | |

| Guanosine 5'-Phosphoric Acid | |

| Guanylic Acid |

Structure

3D Structure of Parent

Properties

CAS No. |

26166-34-7 |

|---|---|

Molecular Formula |

C10H20N5O11P |

Molecular Weight |

417.27 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;trihydrate |

InChI |

InChI=1S/C10H14N5O8P.3H2O/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);3*1H2/t3-,5-,6-,9-;;;/m1.../s1 |

InChI Key |

GDVRLXWOAKUVHM-CYCLDIHTSA-N |

SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)N.O |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=C(NC2=O)N.O.O.O |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)N.O.O.O |

Other CAS No. |

85-32-5 |

sequence |

G |

Synonyms |

5' Guanylic Acid 5'-GMP 5'-Guanylic Acid 5'-Monophosphate, Guanosine Acid, 5'-Guanylic Acid, Guanylic Guanosine 5' Monophosphate Guanosine 5'-Monophosphate Guanosine Monophosphate Guanylic Acid Monophosphate, Guanosine |

Origin of Product |

United States |

Biosynthesis of Guanosine 5 Monophosphate

De Novo Purine (B94841) Nucleotide Biosynthesis Pathway Leading to Guanosine (B1672433) 5'-Monophosphate

The de novo synthesis of GMP is an energy-intensive process that occurs in the cytosol of cells, with the liver being a major site of this activity. microbenotes.com It involves a series of enzymatic reactions that construct the purine ring structure onto a ribose sugar backbone, culminating in the production of inosine (B1671953) 5'-monophosphate (IMP), the common precursor for both adenosine (B11128) 5'-monophosphate (AMP) and GMP. microbenotes.comnih.gov

Precursor Ribose 5-Phosphate Activation to 5-Phosphoribosyl-1-Pyrophosphate (PRPP)

The journey of de novo purine synthesis begins with the activation of Ribose 5-phosphate, a product of the pentose (B10789219) phosphate (B84403) pathway. youtube.comwikipedia.orgyoutube.com The enzyme PRPP synthetase catalyzes the transfer of a pyrophosphate group from ATP to the C-1 position of Ribose 5-phosphate, yielding 5-Phosphoribosyl-1-pyrophosphate (PRPP). youtube.comnih.govresearchgate.net This reaction is a critical regulatory point, as PRPP is not only committed to purine synthesis but also serves as a precursor for pyrimidine (B1678525) nucleotide and amino acid biosynthesis. nih.govresearchgate.net The synthesis of PRPP is allosterically activated by inorganic phosphate and inhibited by purine ribonucleotides, ensuring a balanced supply of this essential precursor. wikipedia.org

Stepwise Assembly of the Purine Ring System to Form Inosine 5'-Monophosphate (IMP)

The subsequent reactions involve the sequential addition of atoms from various donor molecules, including glycine, formate (B1220265) (from N10-formyltetrahydrofolate), glutamine, and aspartate, to the growing purine precursor. microbenotes.comlibretexts.orgwikipedia.org These steps are catalyzed by a series of enzymes that work in concert to build the imidazole (B134444) and then the pyrimidine portions of the purine ring. nih.govresearchgate.net The culmination of this intricate assembly line is the formation of Inosine 5'-monophosphate (IMP), the first compound in the pathway to possess a complete purine ring system. microbenotes.comnih.gov

Conversion of Inosine 5'-Monophosphate to Xanthosine (B1684192) 5'-Monophosphate: The IMP Dehydrogenase (IMPDH) Reaction

IMP stands at a crucial branch point, from which the synthesis of either AMP or GMP can proceed. libretexts.orgnih.gov The pathway to GMP begins with the oxidation of IMP to Xanthosine 5'-monophosphate (XMP). This reaction is catalyzed by the enzyme IMP dehydrogenase (IMPDH) and is the rate-limiting step in the de novo synthesis of GMP. nih.govnih.govwikipedia.org The reaction involves the NAD+-dependent oxidation of IMP and is a critical control point for maintaining the intracellular balance of guanine (B1146940) nucleotides. wikipedia.orgacs.org The mechanism involves the formation of a covalent enzyme-XMP intermediate (E-XMP*), which is then hydrolyzed to release XMP. nih.govbrandeis.edu

Amidation of Xanthosine 5'-Monophosphate to Guanosine 5'-Monophosphate: Guanosine 5'-Monophosphate Synthetase (GMPS) Activity

The final step in the de novo synthesis of GMP is the amidation of XMP. This reaction is catalyzed by Guanosine 5'-monophosphate synthetase (GMPS), also known as GMP synthetase. wikipedia.orgnih.gov GMPS facilitates the transfer of an amino group from glutamine to the C2 position of the xanthine (B1682287) ring of XMP. wikipedia.orgyoutube.com This reaction requires energy in the form of ATP, which is hydrolyzed to AMP and pyrophosphate. wikipedia.orgreactome.org The activity of GMPS is crucial for the production of GMP and is subject to regulation to ensure appropriate levels of guanine nucleotides for cellular processes. spandidos-publications.comnih.gov

Purine Nucleotide Salvage Pathways for Guanosine 5'-Monophosphate Generation

In addition to the de novo pathway, cells can also generate GMP through salvage pathways, which are less energy-intensive as they recycle pre-existing purine bases and nucleosides derived from the breakdown of nucleic acids or from the diet. bioglyco.comwikipedia.org These pathways are particularly important in tissues that have a limited capacity for de novo synthesis. wikipedia.org

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) in Guanine and Hypoxanthine (B114508) Recycling

A key enzyme in the purine salvage pathway is Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT). ebi.ac.ukwikipedia.org This enzyme catalyzes the transfer of the 5-phosphoribosyl group from PRPP to the free purine bases guanine and hypoxanthine. wikipedia.orgyoutube.com

The reactions catalyzed by HGPRT are:

Guanine + PRPP → Guanosine 5'-monophosphate (GMP) + Pyrophosphate youtube.comyoutube.com

Hypoxanthine + PRPP → Inosine 5'-monophosphate (IMP) + Pyrophosphate youtube.comyoutube.com

The IMP produced from hypoxanthine can then be converted to GMP through the same two-step process seen in the de novo pathway, involving IMPDH and GMPS. microbenotes.com The salvage of guanine directly to GMP is a more direct and energy-efficient route. youtube.com The HGPRT-mediated salvage pathway plays a critical role in maintaining the cellular pool of guanine nucleotides and is essential for normal cellular function. nih.govnih.govnih.gov

| Enzyme | Substrate(s) | Product(s) | Pathway |

| PRPP synthetase | Ribose 5-phosphate, ATP | 5-Phosphoribosyl-1-pyrophosphate (PRPP), AMP | De Novo |

| Glutamine PRPP amidotransferase | PRPP, Glutamine | 5-phosphoribosylamine, Glutamate (B1630785), Pyrophosphate | De Novo |

| IMP dehydrogenase (IMPDH) | Inosine 5'-monophosphate (IMP), NAD+ | Xanthosine 5'-monophosphate (XMP), NADH | De Novo |

| Guanosine 5'-monophosphate synthetase (GMPS) | XMP, Glutamine, ATP | Guanosine 5'-monophosphate (GMP), Glutamate, AMP, Pyrophosphate | De Novo |

| Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | Guanine, PRPP | Guanosine 5'-monophosphate (GMP), Pyrophosphate | Salvage |

| Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | Hypoxanthine, PRPP | Inosine 5'-monophosphate (IMP), Pyrophosphate | Salvage |

Guanosine Kinase-Mediated Phosphorylation of Guanosine to Guanosine 5'-Monophosphate

A specific and crucial reaction within the purine salvage pathway is the direct phosphorylation of the nucleoside guanosine to form Guanosine 5'-monophosphate. This reaction is catalyzed by the enzyme guanosine kinase, which belongs to the phosphotransferase family.

This process provides a direct route for salvaging guanosine, which can be generated from the breakdown of RNA or from the extracellular environment. The kinase utilizes a phosphate donor, typically adenosine triphosphate (ATP), to add a phosphate group to the 5' position of the ribose sugar of guanosine. For instance, research has demonstrated the practical application of a guanosine-inosine kinase from the bacterium Exiguobacterium acetylicum to produce 5'-GMP through the phosphorylation of guanosine, a process coupled with ATP regeneration. nih.gov This enzymatic conversion is an efficient mechanism for the cell to replenish its GMP pool without undergoing the more energy-intensive de novo synthesis pathway.

Interconversion Dynamics within Cellular Purine Nucleotide Pools

The cellular concentration of purine nucleotides is a tightly regulated equilibrium, maintained by the interplay of synthesis, degradation, and interconversion pathways. GMP is a central player in this dynamic pool, which is vital for normal cellular functions. nih.gov

Once synthesized, GMP can be further phosphorylated to generate guanosine diphosphate (B83284) (GDP) and guanosine triphosphate (GTP). The enzyme guanylate kinase (GK) is responsible for the ATP-dependent phosphorylation of GMP to GDP, a critical step in recycling GMP. wikipedia.org GTP is a high-energy molecule essential for protein synthesis, signal transduction (e.g., via G-proteins), and as a precursor for DNA and RNA synthesis.

Conversely, GMP levels are also controlled by its conversion back to IMP. The enzyme guanosine monophosphate reductase (GMPR) catalyzes the conversion of GMP to IMP, thereby reducing the guanine nucleotide pool. nih.govduke.edu The activity of GMPR itself can be regulated, for example, through phosphorylation by kinases like ephrin receptor tyrosine kinase EPHA4. nih.govduke.edu This regulation provides a switch-like mechanism to control GTP biosynthesis and related cellular processes. nih.gov

The balance between the de novo and salvage pathways is crucial. When cellular demand for purines is high and exceeds the capacity of the salvage pathway, the de novo pathway is upregulated. nih.gov The intracellular levels of cyclic nucleotides, such as cyclic GMP (cGMP), are also part of this intricate network, regulated by the balance between their synthesis by guanylyl cyclases and their degradation by phosphodiesterases (PDEs). mdpi.com Furthermore, the activity of ectonucleotidases in the extracellular space helps regulate the levels of nucleotides and nucleosides available to the cell, influencing signaling through purinergic receptors. nih.gov This demonstrates that the maintenance of the GMP pool is a highly integrated process, connecting various metabolic networks to ensure cellular integrity and function.

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| Adenosine triphosphate (ATP) |

| Aspartate |

| Carbon dioxide (CO2) |

| Cyclic GMP (cGMP) |

| D-ribose 5'-phosphate |

| Glycine |

| Guanine |

| Guanosine |

| Guanosine 5'-diphosphate (GDP) |

| Guanosine 5'-monophosphate (GMP) |

| Guanosine 5'-triphosphate (GTP) |

| Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) |

| Inosine 5'-monophosphate (IMP) |

| Tetrahydrofolate |

Catabolism and Degradation of Guanosine 5 Monophosphate

Enzymatic Hydrolysis of Guanosine (B1672433) 5'-Monophosphate to Guanosine

The initial step in the catabolism of GMP is the removal of the phosphate (B84403) group, a reaction known as dephosphorylation. This hydrolysis reaction is catalyzed by nucleotidases, specifically 5'-nucleotidase, which acts on GMP to yield the corresponding nucleoside, guanosine, and an inorganic phosphate molecule (Pi). pharmacy180.com In plants like Arabidopsis thaliana, this role can be fulfilled by a GMP phosphatase (GMPP). nih.gov This enzymatic conversion is a crucial entry point for guanine-based nucleotides into the degradation pathway. pharmacy180.comnih.gov

The reaction can be summarized as follows: Guanosine 5'-monophosphate + H₂O → Guanosine + Pi

This process occurs for purine (B94841) nucleotides derived from both de novo synthesis, primarily in the liver, and the breakdown of dietary nucleic acids in intestinal mucosal cells. pharmacy180.com

Deamination of Guanosine and Subsequent Cleavage to Guanine (B1146940) and Ribose

Following its formation, guanosine undergoes further degradation. The key step is the cleavage of the N-glycosidic bond that links the guanine base to the ribose sugar. This reaction is catalyzed by the enzyme purine nucleoside phosphorylase (PNP). mdpi.comfrontiersin.org PNP phosphorolytically cleaves the bond, yielding guanine and ribose-1-phosphate. pharmacy180.comnih.gov

The reaction is as follows: Guanosine + Pi ↔ Guanine + Ribose-1-phosphate

It is important to note that the deamination event in the guanine nucleotide degradation pathway occurs at the level of the free base, guanine, rather than the nucleoside, guanosine. pharmacy180.commdpi.comfrontiersin.org

Degradation of Guanine to Xanthine (B1682287) and Uric Acid

Once guanine is released, it is further metabolized in a two-step process that leads to the final product of purine catabolism in humans, uric acid. pharmacy180.com

First, guanine is deaminated by the enzyme guanine deaminase (GDA), also known as cypin, which converts it into xanthine. mdpi.comfrontiersin.org This reaction involves the removal of an amino group from the guanine molecule. pharmacy180.com

Guanine + H₂O → Xanthine + NH₃

Next, xanthine is oxidized to uric acid. This reaction is catalyzed by the enzyme xanthine oxidase (XO) or xanthine oxidoreductase (XOR). mdpi.comresearchgate.netdroracle.ai This same enzyme also catalyzes the oxidation of hypoxanthine (B114508) (derived from the degradation of adenosine (B11128) monophosphate) to xanthine. pharmacy180.comresearchgate.net The final product, uric acid, is then transported to the kidneys and excreted in the urine. pharmacy180.com

Table 1: Enzymatic Steps in the Degradation of Guanine to Uric Acid

| Reactant | Enzyme | Product |

| Guanine | Guanine Deaminase (GDA) | Xanthine |

| Xanthine | Xanthine Oxidase (XO) | Uric Acid |

This table outlines the sequential enzymatic reactions that convert the purine base guanine into the final excretory product, uric acid.

Mechanisms of N-Glycosidic Bond Cleavage in Deoxynucleoside 5'-Monophosphates by Specific Glycosidases

While the primary catabolic pathway for GMP involves dephosphorylation followed by cleavage of the nucleoside, a related process exists for the cleavage of the N-glycosidic bond in deoxynucleoside 5'-monophosphates, which are components of DNA. This cleavage is primarily carried out by a class of enzymes known as DNA glycosylases and N-hydrolases. nih.govrsc.orgnih.gov

DNA Glycosylases: These enzymes are crucial for base excision repair (BER), a pathway that removes damaged or modified bases from DNA. rsc.org They work by flipping the target nucleotide out of the DNA helix and into the enzyme's active site, where the N-glycosidic bond is cleaved. There are two main types of DNA glycosylases:

Monofunctional Glycosylases: These enzymes catalyze the hydrolysis of the N-glycosidic bond, releasing the nucleobase and creating an apurinic/apyrimidinic (AP) site in the DNA. nih.govrsc.org

Bifunctional Glycosylases: These enzymes not only cleave the N-glycosidic bond but also possess a lyase activity that subsequently cleaves the phosphodiester backbone of the DNA. nih.govrsc.org The cleavage mechanism involves an amine group from the enzyme acting as a nucleophile, forming a Schiff base intermediate. nih.govrsc.org

2′-Deoxynucleoside 5′-Phosphate N-Hydrolase 1 (DNPH1): This enzyme catalyzes the hydrolysis of the N-glycosidic bond of 2′-deoxynucleoside 5′-monophosphates, producing 2-deoxyribose 5-phosphate and the corresponding free nucleobase. nih.govacs.org While its primary substrate is 5-hydroxymethyl-2'-deoxyuridine (B45661) 5'-monophosphate, it can also act on other canonical deoxynucleoside 5'-monophosphates, albeit more slowly. nih.gov The mechanism is proposed to involve a double-displacement reaction via a covalent enzyme intermediate, with a key glutamate (B1630785) residue acting as the nucleophile. nih.gov

The cleavage of the N-glycosidic bond itself can proceed through different chemical mechanisms, generally categorized as SN1 or SN2 type reactions. rsc.org Theoretical and experimental studies on protonated deoxynucleosides like 2'-deoxyguanosine (B1662781) suggest a stepwise SN1-like mechanism, where the bond breaks to form an intermediate before the final products are formed. nih.govrsc.org

Table 2: Comparison of Glycosidase/N-Hydrolase Mechanisms

| Enzyme Type | Primary Function | Mechanism of Action |

| Monofunctional DNA Glycosylase | Base Excision Repair | Hydrolyzes N-glycosidic bond, creating an AP site. |

| Bifunctional DNA Glycosylase | Base Excision Repair | Cleaves N-glycosidic bond and the DNA backbone via a Schiff base intermediate. |

| DNPH1 | Catabolism of Deoxynucleotides | Hydrolyzes N-glycosidic bond of deoxynucleoside 5'-monophosphates via a covalent enzyme intermediate. |

This table compares the primary roles and mechanisms of different enzymes that cleave the N-glycosidic bond in deoxynucleotides.

Enzymatic Regulation and Interconversion of Guanosine 5 Monophosphate

Regulatory Mechanisms of De Novo Guanosine (B1672433) 5'-Monophosphate Biosynthesis

The de novo synthesis of purine (B94841) nucleotides is a fundamental and highly conserved pathway that culminates in the production of inosine (B1671953) 5'-monophosphate (IMP), the common precursor for both adenosine (B11128) 5'-monophosphate (AMP) and GMP. nih.gov The conversion of IMP to GMP is a critical branch point, subject to stringent regulation to meet the cell's demands for guanine (B1146940) nucleotides. nih.govnih.gov This regulation occurs at multiple levels, including transcriptional control and, most directly, through the modulation of enzyme activity. nih.gov

Inosine Monophosphate Dehydrogenase (IMPDH) as a Key Regulatory Node and Rate-Limiting Enzyme

The first committed and rate-limiting step in the de novo synthesis of GMP from IMP is catalyzed by the enzyme Inosine Monophosphate Dehydrogenase (IMPDH). wikipedia.orguniprot.orgnih.gov This NAD+-dependent oxidation of IMP to xanthosine (B1684192) monophosphate (XMP) is a pivotal control point in the guanine nucleotide biosynthetic pathway. wikipedia.orgreactome.org The subsequent amination of XMP to GMP is carried out by GMP synthetase. wikipedia.org

IMPDH's role as a regulator of the intracellular guanine nucleotide pool makes it crucial for a variety of cellular processes, including DNA and RNA synthesis, signal transduction, and energy transfer. wikipedia.org Consequently, the activity of IMPDH is tightly linked to cell proliferation, and its expression is often upregulated in rapidly dividing cells, such as lymphocytes and cancer cells. wikipedia.orgnih.gov There are two major isoforms of IMPDH in humans, type I and type II, which are encoded by different genes and exhibit distinct patterns of expression and regulation. nih.gov While type I is constitutively expressed in most tissues, type II expression is induced in proliferating cells, highlighting its importance in cell growth. nih.gov

The significance of IMPDH as a regulatory enzyme is underscored by its status as a target for various therapeutic agents, including immunosuppressants and anticancer drugs. wikipedia.orgnih.gov

Allosteric and Feedback Inhibition by Guanosine 5'-Monophosphate and Downstream Guanine Nucleotides

The de novo purine biosynthesis pathway is exquisitely sensitive to the levels of its end products, employing feedback inhibition to maintain appropriate nucleotide concentrations. nih.govnih.gov GMP and its downstream derivatives, guanosine 5'-diphosphate (GDP) and guanosine 5'-triphosphate (GTP), act as allosteric inhibitors of key enzymes in the pathway.

The structural basis for this allosteric regulation is complex, often involving significant conformational changes in the enzyme upon nucleotide binding. sciety.orgresearchgate.net For instance, the binding of guanine nucleotides can induce a compacted, inhibited state in some IMPDH enzymes. nih.gov

Cross-Regulation with Adenine (B156593) Nucleotide Metabolism

The biosynthesis of guanine and adenine nucleotides is intricately linked, ensuring a balanced supply of both purine types for nucleic acid synthesis and other cellular functions. nih.govnih.gov This cross-regulation is essential for maintaining cellular homeostasis. nih.gov The metabolic pathways for AMP and GMP diverge from the common precursor IMP, and the activity of the enzymes at these branch points is reciprocally regulated by adenine and guanine nucleotides. mdpi.com

For example, the synthesis of AMP from IMP requires GTP as an energy source, while the synthesis of GMP from IMP requires ATP. This energetic requirement creates a direct link between the two branches of the pathway. An abundance of GTP can promote AMP synthesis, while high levels of ATP can drive GMP production.

This reciprocal regulation extends to the allosteric control of key enzymes. As mentioned previously, both AMP and GMP are required for the full feedback inhibition of glutamine 5-phosphoribosylpyrophosphate amidotransferase, demonstrating a coordinated response to the levels of both nucleotide classes. youtube.comnih.gov This ensures that the production of purines is curtailed only when both adenine and guanine nucleotide pools are sufficient.

Guanosine 5'-Monophosphate Reductase (GMPR) Activity and its Regulation

In addition to its synthesis, the cellular concentration of GMP is also controlled through its conversion back to IMP, a reaction catalyzed by Guanosine 5'-monophosphate Reductase (GMPR). wikipedia.orgsinobiological.com This enzyme plays a crucial role in balancing the intracellular pools of guanine and adenine nucleotides. nih.govsinobiological.com

Reductive Deamination of Guanosine 5'-Monophosphate to Inosine 5'-Monophosphate

GMPR catalyzes the irreversible, NADPH-dependent reductive deamination of GMP to yield IMP and ammonia (B1221849). wikipedia.orgsinobiological.comresearchgate.net This reaction provides a pathway for the cell to salvage guanine nucleotides and redirect them towards the synthesis of adenine nucleotides, as IMP is the precursor for both. wikipedia.orgsinobiological.com The conversion of GMP to IMP is a single enzymatic step, whereas the reverse conversion from IMP to GMP requires two enzymes: IMPDH and GMP synthetase. wikipedia.org

The activity of GMPR is essential for maintaining the appropriate balance between guanine and adenine nucleotide pools, which is critical for cellular function. researchgate.net

Allosteric Regulation of Guanosine 5'-Monophosphate Reductase by ATP/GTP Ratios

The activity of GMPR is allosterically regulated by the relative concentrations of ATP and GTP, allowing the enzyme to respond to the cell's energy status and the balance between adenine and guanine nucleotide pools. sciety.orgresearchgate.netnih.gov This regulation is mediated by cystathionine (B15957) β-synthase (CBS) domains present in some GMPR enzymes, which act as sensors for these nucleotides. sciety.orgresearchgate.net

In some organisms, such as Mycobacterium smegmatis, ATP acts as an inhibitor of GMPR. sciety.orgresearchgate.net High ATP/GTP ratios lead to ATP binding to the CBS domains, which stabilizes a compressed, inhibited conformation of the enzyme. researchgate.net This conformational change restricts access to the active site and prevents the binding of NADPH, thus inhibiting the conversion of GMP to IMP. sciety.orgresearchgate.net

Conversely, GTP can act as an activator of GMPR, counteracting the inhibitory effect of ATP. sciety.orgresearchgate.netnih.gov At low ATP/GTP ratios, GTP binding promotes an active conformation of the enzyme, facilitating catalysis. sciety.orgresearchgate.net This elegant mechanism allows the cell to fine-tune the flux of guanine nucleotides into the adenine nucleotide pool based on the relative abundance of ATP and GTP.

Table of Key Regulatory Enzymes and Their Functions

| Enzyme | Function | Regulation |

|---|---|---|

| Inosine Monophosphate Dehydrogenase (IMPDH) | Catalyzes the rate-limiting step in de novo GMP synthesis: IMP to XMP. wikipedia.orguniprot.org | Inhibited by GMP and other guanine nucleotides (feedback inhibition). youtube.com |

| Glutamine 5-phosphoribosylpyrophosphate amidotransferase | Catalyzes an early, committed step in de novo purine synthesis. | Synergistically inhibited by AMP and GMP. nih.gov |

| Guanosine 5'-Monophosphate Reductase (GMPR) | Catalyzes the reductive deamination of GMP to IMP. wikipedia.orgsinobiological.com | Allosterically regulated by ATP/GTP ratios; inhibited by ATP and activated by GTP in some species. sciety.orgresearchgate.netnih.gov |

Structural and Mechanistic Insights into Guanosine 5'-Monophosphate Reductase Activity

Structurally, GMPR belongs to the IMPDH/GMPR family and often exists as a tetramer. wikipedia.orgsinobiological.com In some organisms, such as Leishmania, the enzyme contains a cystathionine-β-synthase (CBS) domain, which is crucial for allosteric regulation. nih.gov The binding of effector molecules to this domain can induce significant conformational changes that modulate the enzyme's catalytic activity.

The regulation of GMPR activity is complex and involves both allosteric control and post-translational modifications. GTP acts as an allosteric activator, while ATP functions as an inhibitor. nih.govresearchgate.net In Mycobacterium smegmatis GMPR, ATP binding stabilizes a compressed, inhibited conformation of the enzyme that restricts access to the active site and prevents NADPH binding. researchgate.netCurrent time information in Seoul, KR. Conversely, GTP binding promotes an active, extended conformation that facilitates catalysis. researchgate.netCurrent time information in Seoul, KR.

Furthermore, phosphorylation represents another layer of regulation. The phosphorylation of GMPR at tyrosine residue 267 by the ephrin receptor tyrosine kinase EPHA4 has been shown to be critical for its activity. nih.gov This phosphorylation event enhances the enzyme's catalytic efficiency, leading to a decrease in intracellular GTP pools. nih.gov

Table 1: Allosteric Regulation of Leishmania GMPR Activity nih.gov

| Effector | Effect on Activity | Change in Km for GMP |

| GTP | Marked Increase | No Alteration |

| ATP | Decrease | 10-fold Increase |

Guanylate Kinase Activity: Phosphorylation of Guanosine 5'-Monophosphate to Guanosine Diphosphate (B83284)

Guanylate kinase (GK), also known as GMP kinase, is a member of the nucleoside monophosphate (NMP) kinase family that catalyzes the reversible phosphoryl transfer from ATP to GMP, yielding guanosine diphosphate (GDP) and adenosine diphosphate (ADP). wikipedia.orgnih.gov This enzymatic reaction is essential for both the de novo and salvage pathways of purine nucleotide biosynthesis, ensuring a sufficient supply of GDP for subsequent conversion to GTP. creative-enzymes.com

Structurally, guanylate kinases are highly conserved monomeric proteins. wikipedia.org They possess a characteristic fold comprised of three distinct regions: the CORE, the LID, and the NMP-binding domains. nih.gov Substrate binding induces a significant conformational change, often described as a "closing" of the active site, which brings these domains into closer proximity to facilitate the phosphoryl transfer. nih.gov The binding of ATP and GMP is mediated by electrostatic interactions, with specific arginine residues (Arg44, Arg137, and Arg148 in the mouse enzyme) playing a key role in catalyzing the chemical step of phosphoryl transfer. nih.govcreative-enzymes.com

Table 2: Structural Regions of Guanylate Kinase nih.gov

| Structural Region | Function |

| CORE | Forms the main body of the enzyme and contributes to the active site. |

| LID | A flexible domain that closes over the active site upon substrate binding. |

| NMP-binding | Specifically recognizes and binds the nucleoside monophosphate substrate (GMP). |

Mechanisms of Enzymatic Phosphoryl Transfer Involving Guanosine 5'-Monophosphate

The enzymatic transfer of a phosphoryl group is a fundamental biochemical reaction. In the context of GMP, this is exemplified by the action of guanylate kinase. The mechanism of phosphoryl transfer can generally proceed through one of two pathways: a direct transfer to a nucleophile or via the formation of a covalent enzyme intermediate. nih.gov

In the case of guanylate kinase, the reaction is an ATP-dependent phosphorylation of GMP. wikipedia.org The enzyme facilitates the transfer of the γ-phosphate from ATP to the 5'-phosphate of GMP. This process involves a "ping-pong" mechanism where a phosphorylated active-site intermediate is formed. The binding of both ATP and GMP to the enzyme induces a conformational change that brings the substrates into the correct orientation for catalysis. nih.gov The reaction is believed to proceed through an associative transition state, where a pentavalent-like phosphorus species is generated. nih.gov Key amino acid residues within the active site, particularly conserved arginine and lysine (B10760008) residues, are crucial for stabilizing the negative charges of the phosphate (B84403) groups during the transition state and for facilitating the nucleophilic attack. nih.gov

Metabolic Channeling and Purinosome Formation in De Novo Guanosine 5'-Monophosphate Synthesis

The de novo synthesis of purines is a metabolically expensive process involving a ten-step pathway to convert phosphoribosyl pyrophosphate (PRPP) into IMP, the precursor for both AMP and GMP. nih.govpnas.org To enhance the efficiency and regulation of this pathway, the six enzymes involved can assemble into a dynamic, multi-enzyme complex known as the purinosome. pnas.orgresearchgate.net

Purinosome assembly and disassembly are also linked to the cell cycle, with the highest number of purinosome-containing cells observed during the G1 phase, a period of high demand for purine biosynthesis. pnas.org The formation of this complex serves as a cellular biomarker for increased metabolic activity through the de novo purine biosynthetic pathway. pnas.org Following the synthesis of IMP within the purinosome, it is released and can then be converted to GMP in two subsequent enzymatic steps. nih.gov

Table 3: Core Enzymes of the Human Purinosome pnas.org

| Enzyme/Protein Complex | Function in De Novo Purine Synthesis |

| Phosphoribosyl pyrophosphate amidotransferase (PPAT) | Catalyzes the first committed step of the pathway. |

| Trifunctional GART (GARS-GART-AIRS) | Catalyzes steps 2, 3, and 5. |

| Phosphoribosylformylglycinamidine synthase (FGAMS) | Catalyzes step 4. |

| Bifunctional PAICS (SAICARS-AIRS) | Catalyzes steps 6 and 7. |

| Adenylosuccinate lyase (ASL) | Catalyzes step 8. |

| Bifunctional ATIC (AICART-IMPCH) | Catalyzes steps 9 and 10, leading to IMP formation. |

Molecular Interactions and Structural Biology of Guanosine 5 Monophosphate Hydrate

Self-Assembly of Guanosine (B1672433) 5'-Monophosphate Hydrate (B1144303) into G-Quadruplex Structures

Guanosine 5'-monophosphate (GMP), a nucleotide composed of a guanine (B1146940) nucleobase, a ribose sugar, and a phosphate (B84403) group, exhibits a remarkable capacity for self-assembly in aqueous solutions, forming intricate four-stranded helical structures known as G-quadruplexes. nih.govresearchgate.net This process is not merely a random aggregation but a hierarchical organization driven by specific molecular interactions. The fundamental building block of these structures is the G-quartet, a planar arrangement of four guanine bases linked by Hoogsteen hydrogen bonds. nih.govresearchgate.net These G-quartets then stack upon one another, coordinated by monovalent cations, to form the helical G-quadruplex. nih.govresearchgate.net The absence of a covalent backbone, as seen in DNA and RNA, makes the GMP self-assembly system an invaluable model for understanding the fundamental physicochemical principles governing the formation of G-quadruplexes. nih.gov

Influence of Hydration Water on Guanosine 5'-Monophosphate Self-Assembly and G-Quadruplex Formation

Recent studies employing terahertz (THz) spectroscopy have provided direct evidence for the role of hydration water. uwa.edu.aunih.gov Changes observed in the broad-band features of the THz spectrum are associated with the release of hydration water during the temperature-dependent formation of G-quadruplexes. uwa.edu.au This release of water molecules from the hydrophilic GMP contributes significantly to the entropic gain, which in turn drives the self-assembly process, particularly as the temperature increases. nih.gov

The thermodynamic balance of G-quadruplex formation is delicately poised and highly dependent on temperature and the energetic contributions of hydration water. nih.gov At lower temperatures, the unfavorable enthalpic contribution from hydration water can inhibit G-quadruplex formation. nih.gov However, as the temperature rises, the favorable entropic gain from the release of hydration water molecules becomes more significant, offsetting the enthalpic penalty and promoting the assembly of the G-quadruplex structure. nih.gov This highlights that the self-assembly is not solely driven by hydrophobic forces but is significantly influenced by hydrophilic hydration dynamics. researchgate.net

Furthermore, the state of hydration has been shown to regulate the structural polymorphism of DNA sequences, with molecular crowding conditions, which alter water activity, stabilizing G-quadruplex structures with Hoogsteen base pairs. nih.gov The number of water molecules released or taken up during the formation of these structures directly impacts their stability. nih.gov

Spectroscopic Characterization of Guanosine 5'-Monophosphate G-Quadruplexes (e.g., THz Spectroscopy, NMR)

A variety of spectroscopic techniques are instrumental in elucidating the structure and formation of Guanosine 5'-monophosphate (GMP) G-quadruplexes.

Terahertz (THz) Spectroscopy has emerged as a powerful tool for probing the collective vibrational modes of the G-quadruplex structure and the dynamics of the surrounding hydration water. Temperature-dependent THz absorption spectra of aqueous GMP solutions reveal distinct absorption features that are attributed to the intramolecular modes of the self-assembled G-complexes. uwa.edu.aunih.gov These studies have shown that at a concentration of 1 M, GMP starts to form these assemblies at and below 313 K. uwa.edu.aunih.gov Furthermore, changes in the broad-band features of the THz spectrum are directly linked to the release of hydration water during the formation of the G-quadruplexes, providing a spectroscopic handle to monitor this crucial aspect of the assembly process. uwa.edu.aunih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for detailed structural characterization of G-quadruplexes in solution. nih.gov The imino protons of the guanine bases involved in the Hoogsteen hydrogen bonding of the G-tetrads give rise to characteristic chemical shifts in the 1D ¹H NMR spectrum, typically between 10.5 and 12 ppm. nih.govresearchgate.net The number and pattern of these imino proton signals provide direct information about the formation and topology of the G-quadruplex. nih.gov Multinuclear solid-state NMR has also been employed to determine fine structural details, such as the handedness of the helix and the sugar pucker conformation. For instance, solid-state NMR studies have revealed that the 5'-GMP helix formed at pH 5 is right-handed and contains exclusively C3'-endo sugar puckers. nih.govnih.gov

Circular Dichroism (CD) Spectroscopy is sensitive to the chiral arrangement of the stacked guanine bases. The addition of cations like Ag⁺ to a 5'-GMP solution leads to a significant magnification of the CD response, indicating the formation of a stacked, chiral structure, possibly with a helical arrangement. nih.gov The resulting CD spectrum is distinct from other assembled forms of guanosine, suggesting that the cation alters the electronic coupling between the stacked bases. nih.gov

FTIR and other Spectroscopic Methods: Fourier Transform Infrared (FTIR) spectroscopy, in combination with NMR, has been used to study the temperature and pressure stability of G-quadruplexes. researchgate.net Other techniques like UV spectrophotometry are also used to characterize GMP solutions and their self-assembly. thermofisher.com

These spectroscopic methods, often used in conjunction, provide a comprehensive picture of the structure, formation dynamics, and environmental influences on Guanosine 5'-monophosphate G-quadruplexes.

Thermodynamic Principles Governing Guanosine 5'-Monophosphate Hydrate-Driven G-Quadruplex Formation

The formation of G-quadruplexes from Guanosine 5'-monophosphate (GMP) hydrate is governed by a delicate interplay of thermodynamic forces, with hydration water playing a central role. nih.gov The process is not solely enthalpy-driven, as is typical for normal stacking interactions, but is significantly influenced by entropic contributions related to the release of water molecules. researchgate.net

A key thermodynamic principle is the temperature-dependent balance between enthalpy and entropy. nih.gov At lower temperatures, the formation of G-quadruplexes can be enthalpically unfavorable due to the energy required to disrupt the hydrogen-bonding network of hydration water surrounding the GMP molecules. nih.gov However, as the temperature increases, the entropic gain from the release of these ordered water molecules into the bulk solvent becomes the dominant driving force. nih.gov This favorable entropic change (–TΔS) can overcome the positive enthalpic penalty (ΔH), leading to a negative Gibbs free energy (ΔG) and spontaneous G-quadruplex formation. nih.gov

The stability of the G-quadruplex is also influenced by the presence and type of cations. Monovalent cations are essential for coordinating with the oxygen atoms in the central channel between stacked G-quartets, which enhances base-stacking forces. nih.gov The size and dehydration energy of the cation are critical factors. researchgate.net For instance, potassium (K⁺) ions are generally more effective at stabilizing G-quadruplexes than sodium (Na⁺) ions due to their optimal size for fitting into the central cavity and a favorable balance between the free energy cost of dehydration and the gain from binding. nih.govresearchgate.net

Molecular crowding, which reduces water activity, has been shown to stabilize G-quadruplexes. nih.gov This is because the formation of the G-quadruplex structure leads to a net release of water molecules, a process that is favored in an environment with lower water activity. nih.gov The change in free energy for G-quadruplex formation becomes more negative as the concentration of a crowding agent like polyethylene (B3416737) glycol increases, indicating greater stability. nih.gov

Integration of Guanosine 5'-Monophosphate and its Derivatives into Nucleic Acid Structures (DNA and RNA)

Guanosine 5'-monophosphate (GMP) and its derivatives are fundamental building blocks for the synthesis of nucleic acids, namely deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). wikipedia.org In its phosphorylated form, guanosine triphosphate (GTP), it serves as a monomer that is incorporated into RNA chains by RNA polymerases during the process of transcription. sigmaaldrich.com Similarly, deoxyguanosine triphosphate (dGTP), the corresponding deoxyribonucleotide, is a precursor for DNA synthesis.

Beyond its role as a simple monomer, the guanine base within GMP possesses unique properties that allow for the formation of non-canonical secondary structures. Guanine-rich sequences in both DNA and RNA can fold into G-quadruplex structures, which are stabilized by the stacking of G-quartets. nih.gov These structures have been identified in biologically significant regions of the genome, such as telomeres and gene promoter regions, suggesting they play roles in regulating cellular processes like transcription and replication. nih.govnih.gov

The ability of GMP and its derivatives to self-assemble into G-quadruplexes, even in the absence of a covalent backbone, provides a model system for understanding the formation of these structures within longer nucleic acid strands. nih.gov The principles governing GMP self-assembly, such as the role of cations and hydration, are also relevant to the formation and stability of G-quadruplexes in DNA and RNA. nih.govnih.gov

Furthermore, modified guanine derivatives can be incorporated into nucleic acids. For example, 7-deazaguanine, where the N7 atom of the purine (B94841) ring is replaced by a carbon, is a modification that can alter the properties of the nucleic acid. nih.gov The study of how such modifications affect structure and function is an active area of research.

The table below summarizes the key molecules involved in the integration of GMP into nucleic acids.

| Compound Name | Role in Nucleic Acids |

| Guanosine 5'-monophosphate (GMP) | A ribonucleotide monomer of RNA. wikipedia.org |

| Guanosine 5'-triphosphate (GTP) | The activated precursor for the incorporation of guanine into RNA. sigmaaldrich.com |

| Deoxyguanosine triphosphate (dGTP) | The activated precursor for the incorporation of guanine into DNA. |

| Guanine | The nucleobase component of GMP that participates in Watson-Crick base pairing with cytosine and Hoogsteen hydrogen bonding in G-quartets. wikipedia.org |

| 7-Deazaguanine | A modified guanine base that can be incorporated into nucleic acids. nih.gov |

Structural Basis of Guanosine 5'-Monophosphate Binding to Enzymes and Regulatory Proteins

Guanosine 5'-monophosphate (GMP) and its derivatives are crucial molecules in cellular metabolism, and their interactions with a variety of enzymes and regulatory proteins are fundamental to many biological processes. The structural basis of these interactions reveals how proteins specifically recognize and bind GMP, leading to catalysis or allosteric regulation.

One well-studied example is Guanosine 5'-monophosphate reductase (GMPR) , a key enzyme in the purine salvage pathway that catalyzes the conversion of GMP to inosine (B1671953) monophosphate (IMP). sciety.org Structural studies of GMPR from Mycobacterium smegmatis have shown that the enzyme possesses a regulatory cystathionine (B15957) β-synthase (CBS) domain. sciety.org This domain mediates allosteric regulation by ATP and GTP, which in turn controls the enzyme's activity. The binding of these nucleotides induces conformational changes that either inhibit or activate the enzyme, thereby sensing and responding to the cellular purine nucleotide balance. sciety.org

Another important enzyme is guanosine 5'-monophosphate synthetase (GMPS) , which is involved in the de novo synthesis of purines by catalyzing the amination of xanthosine (B1684192) 5'-monophosphate (XMP) to produce GMP. nih.gov Kinetic and structural studies have provided insights into the mechanism of substrate binding and catalysis. The binding of XMP to GMPS induces a conformational change, which is thought to involve the ordering of a conserved loop and global domain motions. nih.gov This conformational change is crucial for the formation of an ammonia (B1221849) channel that links the two distinct active sites of the enzyme, facilitating the transfer of the amino group from glutamine to XMP. nih.gov

Identification of Guanosine 5'-Monophosphate Binding Sites on Target Proteins

The identification of GMP binding sites on target proteins is crucial for understanding their function and for the design of specific inhibitors or activators. X-ray crystallography and cryo-electron microscopy are powerful techniques that can provide high-resolution structural information about protein-ligand complexes, revealing the precise atomic interactions between GMP and the protein.

For instance, in the case of Mycobacterium smegmatis GMPR, crystallographic studies have been used to elucidate the binding modes of the allosteric effectors ATP and GTP to the CBS domain. sciety.org These structures show how ATP stabilizes a compressed, inhibited conformation by restricting access to the active site, while GTP promotes an active conformation. sciety.org

In plant enzymes, such as the highly specific xanthosine monophosphate phosphatase (XMPP) from Arabidopsis thaliana, structural analysis has identified the binding pocket for XMP, a close analog of GMP. nih.gov The structure of the enzyme in complex with XMP reveals the key amino acid residues involved in substrate recognition and catalysis. nih.gov For example, the structure shows a well-defined electron density for XMP in the active site and highlights the coordination of a magnesium ion by specific aspartate residues and water molecules, which is crucial for the phosphatase activity. nih.gov

In addition to structural methods, biochemical techniques such as affinity-based capture and metabolic profiling can be used to identify proteins that bind to GMP or are regulated by it. For example, studies on the bacterial alarmone (p)ppGpp, a derivative of GTP, have shown that it can block the de novo synthesis of guanosine nucleotides, including GMP, by targeting enzymes in the purine biosynthesis pathway. nih.gov

The table below provides examples of proteins that bind GMP or its precursors and the methods used to identify their binding sites.

| Protein | Function | Method of Binding Site Identification | Key Findings |

| Guanosine 5'-monophosphate reductase (GMPR) | Catalyzes the conversion of GMP to IMP. sciety.org | X-ray crystallography, cryo-electron microscopy, biochemical binding assays. sciety.org | ATP and GTP bind to a regulatory CBS domain, causing conformational changes that inhibit or activate the enzyme. sciety.org |

| Guanosine 5'-monophosphate synthetase (GMPS) | Catalyzes the final step in GMP de novo synthesis. nih.gov | Rapid kinetics, X-ray crystallography. nih.gov | XMP binding induces a conformational change that facilitates the transfer of ammonia between active sites. nih.gov |

| Xanthosine monophosphate phosphatase (XMPP) | Dephosphorylates XMP in purine catabolism. nih.gov | X-ray crystallography. nih.gov | The structure reveals the active site with bound XMP and a coordinated Mg²⁺ ion. nih.gov |

| Inosine-5'-monophosphate dehydrogenase (IMPDH) | Catalyzes the rate-limiting step in de novo guanine nucleotide synthesis. uniprot.org | Inferred from homology and structural studies of related enzymes. uniprot.org | Contains a CBS domain, suggesting potential allosteric regulation by nucleotides. uniprot.org |

Conformational Changes Induced by Guanosine 5'-Monophosphate Binding

The binding of Guanosine 5'-monophosphate (GMP) and its derivatives, such as Guanosine triphosphate (GTP), to enzymes is a critical event that often triggers significant conformational changes, modulating their catalytic activity. These structural shifts are fundamental to the allosteric regulation of metabolic pathways, ensuring the balanced production of essential molecules like purine nucleotides.

A prime example is GMP reductase (GMPR), an enzyme that catalyzes the conversion of GMP to Inosine 5'-monophosphate (IMP). wikipedia.org In organisms like Leishmania, the binding of GMP or GTP to GMPR induces a notable change in its quaternary structure. nih.govresearchgate.net This change is directly linked to an increase in the enzyme's catalytic activity. Specifically, the binding of these guanylate nucleotides to the enzyme's regulatory domains promotes the assembly of an active homotetramer. nih.gov

Similarly, in Mycobacterium smegmatis GMPR (Msm GMPR), guanine nucleotides play a crucial role in shifting the enzyme's conformational state. While ATP binding stabilizes a compressed, inhibited octameric conformation that restricts access to the active site, GTP binding counteracts this inhibition. sciety.orgresearchgate.net GTP promotes a catalytically active conformation, highlighting a sophisticated mechanism for sensing the cellular balance of purine nucleotides. sciety.orgresearchgate.net

Another key enzyme in purine metabolism, Inosine 5'-monophosphate dehydrogenase (IMPDH), which is responsible for the rate-limiting step in de novo guanine nucleotide biosynthesis, also undergoes significant conformational changes regulated by guanine nucleotides. nih.gov In mycobacteria, the binding of GTP to regulatory domains locks the IMPDH catalytic cores into a compressed, inhibited state. nih.gov This conformational lockdown occludes the binding site for the substrate, IMP, effectively halting the enzyme's function. This inhibition can be reversed by ATP, which competitively displaces GTP, allowing the enzyme to adopt an expanded, active conformation upon IMP binding. nih.gov

The enzyme GMP synthetase (GMPS), which catalyzes the final step in GMP biosynthesis from Xanthosine 5'-monophosphate (XMP), also exhibits substrate-induced conformational changes. nih.govmdpi.com While the direct binding of GMP is for product release, the binding of the substrate XMP induces global domain motions and the ordering of a highly conserved loop. nih.gov Crystallographic studies of GMPS from Thermus thermophilus confirm that upon XMP binding, structural differences are primarily localized to a loop region near the substrate-binding site. iucr.orgnih.goviucr.org These kinetic and structural studies establish the functional importance of conformational changes in the catalytic cycle of enzymes related to GMP metabolism. nih.gov

Table 1: Conformational Changes in Enzymes upon Ligand Binding

| Enzyme | Organism | Ligand | Conformational Change | Functional Outcome | Reference |

|---|---|---|---|---|---|

| GMP Reductase (GMPR) | Leishmania | GMP, GTP | Promotes assembly of homotetramer | Increased activity | nih.govresearchgate.net |

| GMP Reductase (Msm GMPR) | Mycobacterium smegmatis | GTP | Promotes an active conformation | Counteracts ATP inhibition, enables catalysis | sciety.orgresearchgate.net |

| GMP Reductase (Msm GMPR) | Mycobacterium smegmatis | ATP | Stabilizes a compressed, inhibited conformation | Restricted access to active site, inhibition | sciety.orgresearchgate.net |

| IMP Dehydrogenase (IMPDH) | Mycobacteria | GTP, (p)ppGpp | Locks catalytic core in a compressed octamer | Occlusion of IMP substrate binding, inhibition | nih.gov |

| IMP Dehydrogenase (IMPDH) | Mycobacteria | ATP | Competitively displaces GTP/ (p)ppGpp, allows expansion | Relieves inhibition | nih.gov |

| GMP Synthetase (GMPS) | Thermus thermophilus | XMP | Ordering of a highly conserved loop, global domain motions | Facilitates catalysis | nih.goviucr.org |

Role of Conserved Domains (e.g., Cystathionine-β-Synthase (CBS) Domains) in Guanosine 5'-Monophosphate-Related Enzyme Functionality

Cystathionine-β-synthase (CBS) domains are evolutionarily conserved protein modules found in a wide array of proteins across all kingdoms of life. physiology.orgnih.gov These domains, often occurring in tandem pairs, function as crucial regulatory units that sense the intracellular concentrations of metabolites, particularly adenosine-containing ligands like AMP and ATP. physiology.orgacs.org In the context of GMP-related enzyme functionality, CBS domains are pivotal in mediating allosteric regulation by binding nucleotides and inducing conformational changes that modulate enzyme activity. nih.govacs.org

Many IMPDH and GMPR enzymes feature a segment containing two CBS motifs that form a regulatory structure known as a Bateman domain. nih.gov These domains serve as the binding sites for nucleotides that regulate the balance between adenylate and guanylate pools. nih.govresearchgate.net

In Leishmania donovani IMPDH (LdIMPDH) and Leishmania major GMPR (LmGMPR), the CBS domains bind both adenylate and guanylate nucleotides to modulate enzymatic activity. nih.gov For LmGMPR, the binding of GMP or GTP to its CBS domains stabilizes the formation of an active homotetramer, thereby increasing its catalytic efficiency. nih.gov Conversely, the binding of ATP to the same domains promotes a less active monomer/dimer structure and increases the Michaelis constant (Km) for GMP, indicating reduced substrate affinity. nih.govresearchgate.net Similarly, in mycobacterial IMPDH, GTP binds to the CBS domains to stabilize a compressed, inactive state, providing a clear example of allosteric inhibition mediated by this conserved domain. nih.gov

The functional importance of the CBS domain is further underscored by studies on Escherichia coli IMPDH. Deletion of the CBS subdomain, while not abolishing catalytic activity in vitro, leads to a significant disruption of purine nucleotide homeostasis in vivo. nih.gov Mutant strains exhibit elevated ATP levels and reduced GTP levels, along with decreased activities of IMPDH, GMPR, and adenylosuccinate synthetase. This suggests that the CBS domain of IMPDH is essential for coordinating the activities of key enzymes in purine metabolism to maintain the proper balance of ATP and GTP pools. nih.gov

Research on Mycobacterium smegmatis GMPR has further elucidated the molecular mechanism of CBS domain-mediated regulation. sciety.orgresearchgate.net These studies, combining X-ray crystallography and cryo-electron microscopy, revealed that the binding of ATP versus GTP to the CBS domain results in distinct quaternary structures. sciety.org ATP binding leads to a compressed, inhibited enzyme, whereas GTP binding promotes an active, extended conformation. This demonstrates a novel mode of allosteric regulation by a CBS domain, allowing the enzyme to respond directly to the cellular purine nucleotide balance. sciety.orgresearchgate.net

Table 2: Function of CBS Domains in GMP-Related Enzymes

| Enzyme | Organism | Ligand Binding to CBS Domain | Effect on Quaternary Structure | Regulatory Outcome | Reference |

|---|---|---|---|---|---|

| GMP Reductase (LmGMPR) | Leishmania major | GMP, GTP | Stabilizes active homotetramer | Increased activity | nih.gov |

| GMP Reductase (LmGMPR) | Leishmania major | ATP | Promotes inactive monomer/dimer | Decreased activity, increased GMP Km | nih.govresearchgate.net |

| IMP Dehydrogenase (LdIMPDH) | Leishmania donovani | GTP | Favors tetramer formation | Reduced activity | nih.gov |

| IMP Dehydrogenase | Escherichia coli | Not applicable (deletion study) | N/A (domain deleted) | Disrupted ATP/GTP pools, reduced enzyme activities | nih.gov |

| GMP Reductase (Msm GMPR) | Mycobacterium smegmatis | ATP | Stabilizes compressed octamer | Inhibition | sciety.orgresearchgate.net |

| GMP Reductase (Msm GMPR) | Mycobacterium smegmatis | GTP | Promotes active conformation | Activation | sciety.orgresearchgate.net |

| IMP Dehydrogenase | Mycobacteria | GTP, (p)ppGpp | Stabilizes compressed octamer | Inhibition | nih.gov |

Cellular and Biochemical Functions of Guanosine 5 Monophosphate

Guanosine (B1672433) 5'-Monophosphate as a Critical Precursor for Guanosine Diphosphate (B83284) (GDP) and Guanosine Triphosphate (GTP) Biosynthesis

Guanosine 5'-monophosphate is a central intermediate in the synthesis of guanosine diphosphate (GDP) and guanosine triphosphate (GTP). These nucleotides are vital for numerous cellular processes, including signal transduction, protein synthesis, and as a source of energy. wikipedia.orgresearchgate.net The synthesis of GTP can occur through two primary pathways: the de novo pathway and the salvage pathway. nih.gov

In the de novo pathway, GMP is synthesized from inosine (B1671953) monophosphate (IMP) through a two-step process. First, IMP dehydrogenase (IMPDH) catalyzes the oxidation of IMP to xanthosine (B1684192) monophosphate (XMP). nih.gov Subsequently, GMP synthase catalyzes the amination of XMP to form GMP. Mycophenolic acid is a potent, non-competitive, and reversible inhibitor of IMPDH, thereby blocking the de novo synthesis of GMP. wikipedia.org

The salvage pathway provides a more economical route for nucleotide synthesis by recycling purine (B94841) bases and nucleosides from the degradation of nucleic acids. nih.gov In this pathway, guanine (B1146940) is converted directly to GMP by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which utilizes phosphoribosyl pyrophosphate (PRPP) as the ribose-phosphate donor. researchgate.net

Once synthesized, GMP is sequentially phosphorylated to form GDP and then GTP. These phosphorylation steps are catalyzed by specific kinases, with ATP often serving as the phosphate (B84403) donor. GDP is also a substrate for pyruvate (B1213749) kinase, which can produce GTP to support RNA biosynthesis. The resulting GTP is a crucial molecule with diverse functions, including serving as a building block for RNA synthesis and as an energy source for protein synthesis and gluconeogenesis. wikipedia.org

Direct and Indirect Roles of Guanosine 5'-Monophosphate in Ribonucleic Acid (RNA) Synthesis and Transcriptional Processes

Guanosine 5'-monophosphate plays a fundamental role in the synthesis of ribonucleic acid (RNA). Upon its phosphorylation to guanosine triphosphate (GTP), it becomes one of the four essential ribonucleoside triphosphates, alongside adenosine (B11128) triphosphate (ATP), cytidine (B196190) triphosphate (CTP), and uridine (B1682114) triphosphate (UTP), that are incorporated into growing RNA chains by RNA polymerases during transcription. wikipedia.orgbaseclick.eucaymanchem.com

Furthermore, a derivative of GTP, the 5'-guanosine-triphosphate cap, is a critical modification added to the 5' end of all newly synthesized eukaryotic messenger RNA (mRNA) transcripts. biosyn.com This cap structure, which can be further methylated, is essential for the processing, maturation, and stability of mRNA in the nucleus. biosyn.com The initial step in capping involves the addition of a 5' guanosine-triphosphate (Gppp) to the nascent mRNA. biosyn.com

Research has also shown that a modified guanosine nucleotide, guanosine 5'-diphosphate-3'-monophosphate (ppGp), can selectively regulate the synthesis of ribosomal RNA (rRNA) and transfer RNA (tRNA) in Escherichia coli. nih.gov This nucleotide appears to reduce the initiation of stable RNA chains, suggesting a direct role in the regulation of stable RNA synthesis. nih.gov

Guanosine 5'-Monophosphate in Cyclic Guanosine Monophosphate (cGMP) Metabolism and Signaling

Guanosine 5'-monophosphate is a key component in the metabolic pathway of cyclic guanosine monophosphate (cGMP), a ubiquitous second messenger molecule involved in a wide array of physiological processes. wikipedia.orgnih.gov The intracellular concentration of cGMP is tightly regulated by the coordinated activities of two enzyme families: guanylate cyclases, which synthesize cGMP, and phosphodiesterases, which degrade it. mdpi.com

Guanylate Cyclase-Mediated Synthesis of cGMP from Guanosine Triphosphate

Guanylate cyclases (GCs) are enzymes that catalyze the conversion of guanosine triphosphate (GTP) to cGMP and pyrophosphate. nih.govwikipedia.org There are two major forms of guanylate cyclase: a membrane-bound form and a soluble form. nih.gov Membrane-bound GCs are often activated by peptide hormones, such as atrial natriuretic factor, while soluble GCs are typically activated by nitric oxide. wikipedia.org The activation of these enzymes leads to an increase in intracellular cGMP levels, which in turn triggers various downstream signaling cascades. nih.gov

Phosphodiesterase-Mediated Hydrolysis of cGMP to Guanosine 5'-Monophosphate

Cyclic nucleotide phosphodiesterases (PDEs) are enzymes that hydrolyze the 3',5'-cyclic phosphate bond of cyclic nucleotides. jacc.org Several families of PDEs exist, some of which are specific for cGMP, while others can hydrolyze both cGMP and cyclic adenosine monophosphate (cAMP). wikipedia.orgmdpi.com The hydrolysis of cGMP by these enzymes results in the formation of guanosine 5'-monophosphate (GMP), thus terminating the cGMP signal. uniprot.orgwikipedia.org Studies have confirmed that the phosphodiesterase-catalyzed hydrolysis of cGMP proceeds through a nucleophilic attack on the phosphorus atom, leading to the cleavage of the P-O bond and the incorporation of one oxygen atom from water into the resulting 5'-GMP molecule. nih.gov Some PDEs are specific for cGMP, such as PDE5, PDE6, and PDE9. wikipedia.org

Guanosine 5'-Monophosphate Modulation of Ion Channels and Intracellular Signal Transduction Pathways

Emerging research indicates that guanosine 5'-monophosphate and its derivatives can directly modulate the activity of ion channels and participate in intracellular signal transduction.

Interactions of Guanosine 5'-Monophosphate and its Derivatives with G Proteins

Guanine nucleotide-binding proteins, or G proteins, are a large family of proteins that act as molecular switches in intracellular signaling pathways. They are activated when they bind GTP and inactivated when they hydrolyze GTP to GDP. While the roles of GTP and GDP in G protein function are well-established, some studies suggest that other guanine nucleotides, such as the GDP analog guanosine 5'-O-thiodiphosphate (GDPβS), can also interact with G proteins and modulate their activity. nih.gov For instance, GDPβS has been shown to function as a partial agonist for the receptor-independent stimulation of adenylate cyclase in neural membranes. nih.gov

Furthermore, specific binding sites for guanosine, distinct from the well-characterized P1 and P2 purinergic receptors, have been identified in rat brain membranes, suggesting a role for guanosine and its nucleotides in G-protein-coupled signaling. nih.gov These guanosine-responsive sites appear to be important for mediating neuroprotective effects, such as stimulating glutamate (B1630785) uptake. nih.gov

Recent studies have demonstrated that GMP itself can act as a potent modulator of high-conductance Ca2+-activated K+ (PKCa) channels in vascular smooth muscle cells. pnas.orgnih.gov In excised patches of these cells, GMP was found to consistently enhance channel activity by increasing the open time and frequency of opening, without affecting the single-channel conductance. nih.gov This effect was observed over a wide range of membrane potentials and calcium concentrations. nih.gov Notably, other guanine nucleotides also showed some potentiation of PKCa channel activity at high concentrations, but GMP was the most effective in the micromolar range. nih.gov This suggests that GMP, rather than cGMP, may directly mediate the action of certain vasodilators that are known to increase intracellular cGMP levels. nih.gov

Regulation of High-Conductance Ca2+-Activated K+ Channels by Guanosine 5'-Monophosphate

Guanosine 5'-monophosphate has been identified as a significant modulator of high-conductance Ca2+-activated K+ (BKCa) channels, which are crucial for regulating the membrane potential in various cell types, including vascular smooth muscle cells. Research has demonstrated that GMP can directly potentiate the activity of these channels.

In studies using excised inside-out patches from bovine aortic smooth muscle cells, GMP was shown to consistently enhance BKCa channel activity in the micromolar range (1-100 µM). This potentiation is characterized by an increase in the percentage of time the channels are open and the frequency of their opening. Notably, this effect is observed across a wide range of membrane potentials and intracellular calcium concentrations, and it occurs without altering the single-channel conductance.

The specificity of GMP's action is highlighted when compared to other nucleotides. For instance, at concentrations where GMP shows significant potentiation, other nucleotides such as cyclic AMP (cAMP), adenosine monophosphate (AMP), adenosine diphosphate (ADP), and adenosine triphosphate (ATP) have been found to be ineffective. While other guanine nucleotides can potentiate BKCa channel activity at very high concentrations (e.g., 500 µM), GMP is a more potent modulator at physiologically relevant lower concentrations. This suggests that GMP itself, rather than its cyclic counterpart cGMP, may be a key mediator in the signaling pathways of certain vasodilators that were previously thought to act primarily through cGMP.

Table 1: Effect of Various Nucleotides on High-Conductance Ca2+-Activated K+ Channel Activity

| Nucleotide | Concentration | Effect on Channel Activity |

|---|---|---|

| Guanosine 5'-monophosphate (GMP) | 1-100 µM | Consistent enhancement |

| Cyclic AMP (cAMP) | ~1-100 µM | Ineffective |

| Adenosine monophosphate (AMP) | ~1-100 µM | Ineffective |

| Adenosine diphosphate (ADP) | ~1-100 µM | Ineffective |

| Adenosine triphosphate (ATP) | ~1-100 µM | Ineffective |

| Other Guanine Nucleotides | 500 µM | Potentiation |

Guanosine 5'-Monophosphate's Contribution to Cellular Metabolic Adaptation and Proliferative Control

Guanosine 5'-monophosphate is a critical component of the purine metabolic network, which is intrinsically linked to cellular proliferation and metabolic adaptation. The synthesis of GMP, along with other purine nucleotides, is a crucial process for rapidly dividing cells that require these molecules for DNA and RNA synthesis.

The de novo synthesis of purines, leading to the formation of Inosine 5'-monophosphate (IMP) which is a precursor to GMP, is often upregulated in proliferating cells to meet the increased demand for nucleotides. nih.gov Furthermore, the salvage pathway, which recycles purine bases, also contributes to the maintenance of GMP pools. nih.gov The enzyme guanosine monophosphate synthase (GMPS), which catalyzes the final step in GMP synthesis from xanthosine monophosphate (XMP), has been found to be highly expressed in various human malignancies. nih.gov Upregulation of GMPS has been linked to the progression of certain cancers, where it appears to inhibit apoptosis of cancer cells. nih.gov Knockdown of GMPS has been shown to inhibit proliferation and colony formation of cancer cells, suggesting a direct role for GMP synthesis in maintaining the proliferative state. nih.gov

Moreover, the availability of guanosine, a precursor for the salvage synthesis of GMP, can influence cell proliferation. Studies have shown that depleting intracellular GTP levels, which are derived from GMP, can decrease cell proliferation in both normal and cancerous breast cell lines. nih.gov Interestingly, while guanosine can rescue the anti-proliferative effects of GTP depletion, direct application of guanosine has been observed to suppress the proliferation of a human breast cancer cell line but not a normal breast cell line. nih.gov This suggests a complex, context-dependent role for guanosine metabolism and GMP levels in the control of cell proliferation.

The intricate regulation of purine biosynthesis and its connection to the cell cycle underscores the importance of GMP in cellular metabolic adaptation. The demand for nucleotides, including GMP, is tightly coordinated with the phases of the cell cycle, with an increased rate of synthesis often observed during the S phase to support DNA replication. researchgate.net This metabolic adaptation ensures that the building blocks for nucleic acid synthesis are available to support cell division and growth.

Table 2: Role of Guanosine Metabolism in Cellular Proliferation

| Experimental Condition | Cell Type(s) | Observed Effect on Proliferation |

|---|---|---|

| Depletion of intracellular GTP | Normal (MCF-12A) and Cancer (MCF-7) breast cell lines | Decreased proliferation in both cell lines. nih.gov |

| Application of Guanosine | Cancer (MCF-7) breast cell line | Suppressed proliferation. nih.gov |

| Application of Guanosine | Normal (MCF-12A) breast cell line | No significant effect on proliferation. nih.gov |

| Knockdown of Guanosine Monophosphate Synthase (GMPS) | Cervical cancer cells | Inhibition of proliferation and colony formation. nih.gov |

Analytical Methodologies for Guanosine 5 Monophosphate Research

Spectroscopic Techniques for Structural and Conformational Studies of Guanosine (B1672433) 5'-Monophosphate Hydrate (B1144303) (e.g., NMR, THz Spectroscopy)

Spectroscopic methods are pivotal for exploring the three-dimensional structure and dynamic behavior of Guanosine 5'-monophosphate hydrate in solution. Nuclear Magnetic Resonance (NMR) and Terahertz (THz) spectroscopy, in particular, provide invaluable insights into its molecular arrangement and interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy has been extensively used to study the self-association of GMP into higher-order structures like G-quadruplexes. nih.gov Diffusion NMR and dynamic light scattering (DLS) studies have revealed that at a pH of 8, disodium (B8443419) GMP self-associates into two main types of cylindrical aggregates: one formed by stacking monomers and another by stacking G-quartets. acs.org The G-quartet cylinders can reach lengths of 8 to 30 nanometers. acs.org High-resolution field-cycling ³¹P NMR relaxometry has been employed to probe the dynamics of GMP when bound to enzymes like guanosine-5'-monophosphate (B10773721) reductase (GMPR). nih.gov These experiments show that in the initial enzyme-substrate complex (E·GMP·NADP+), the GMP substrate is dynamically constrained, a critical feature for the catalytic cycle. nih.gov

Terahertz (THz) Spectroscopy is a powerful tool for examining the role of hydration water in the self-assembly of GMP. nih.gov Studies using THz spectroscopy have observed distinct absorption features in aqueous GMP solutions that are attributed to the intramolecular modes of self-assembled G-complexes. nih.gov Changes in the broad-band features of the THz spectrum are associated with the release of hydration water during the formation of G-quadruplexes, highlighting that hydrophilic hydration is a key thermodynamic driving force in the process. nih.gov

Interactive Table 1: Spectroscopic Methods for GMP Hydrate Analysis

| Technique | Focus of Study | Key Findings | References |

|---|---|---|---|

| Diffusion NMR & DLS | Self-association and aggregation | GMP forms cylindrical aggregates of stacked monomers and G-quartets at pH 8. | acs.org |

| ³¹P Field-Cycling NMR | Enzyme-substrate dynamics | Reveals constrained dynamics of GMP when bound to GMPR, which is essential for catalysis. | nih.gov |

| Terahertz (THz) Spectroscopy | Role of hydration water in self-assembly | Demonstrates that the release of hydration water is a primary driver for G-quadruplex formation. | nih.gov |

| Femtosecond Transient Absorption | Excited state dynamics | Elucidated the relaxation mechanism of GMP in aqueous solution after UV excitation. | chemrxiv.org |

Mass Spectrometry-Based Approaches for Guanosine 5'-Monophosphate Quantification and Metabolomic Profiling

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is the cornerstone for the sensitive and specific quantification of GMP and its integration into wider metabolomic studies.

LC-tandem mass spectrometry (LC-MS/MS) methods have been developed for the robust quantification of GMP and other nucleotides in various biological matrices, including human cells. nih.gov These assays demonstrate high precision and accuracy, allowing for the measurement of nucleotide levels across different cell types, such as peripheral blood mononuclear cells (PBMCs) and red blood cells (RBCs). nih.gov For instance, one validated method showed linearity over a quantification range suitable for cellular concentrations, with intra- and inter-assay precision (%CV) within 1.7% to 16%. nih.gov Reversed-phase LC-MS/MS is also used to simultaneously determine GMP along with its metabolic precursors and related cyclic dinucleotides like cyclic di-GMP. nih.govscilit.com

In the field of metabolomics, which involves the large-scale study of small molecules, MS-based platforms are crucial. Unbiased metabolomic analysis of plasma and serum samples has identified perturbations in purine (B94841) metabolism, where GMP is a central component, as a characteristic feature of diseases like lung adenocarcinoma. nih.gov These studies can pinpoint specific enzymes within the GMP synthesis pathway, such as Guanosine Monophosphate Synthetase (GMPS), as potential therapeutic targets. nih.gov

Interactive Table 2: Validated LC-MS/MS Method for Nucleotide Quantification

| Analyte | Linearity Range (pmol/sample) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%Deviation) | Reference |

|---|---|---|---|---|---|

| Adenosine (B11128) Triphosphate (ATP) | 10.0–2000 | 1.7% - 10.1% | 5.3% - 10.5% | -11.5% - 14.7% | nih.gov |

| Guanosine Triphosphate (GTP) | 1.0–200 | 2.5% - 16.0% | 6.2% - 11.8% | -9.8% - 12.5% | nih.gov |

| Inosine (B1671953) Triphosphate (ITP) | 0.25–50.0 | 4.5% - 12.3% | 7.8% - 13.1% | -10.2% - 11.9% | nih.gov |

Note: This table shows data for triphosphates as presented in the source, illustrating the methodology's application to the broader nucleotide pool of which GMP is a part.

Enzymatic Assays for Characterizing Guanosine 5'-Monophosphate-Related Enzyme Activities